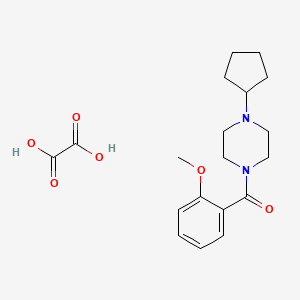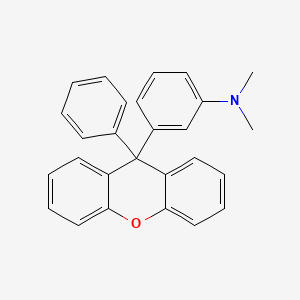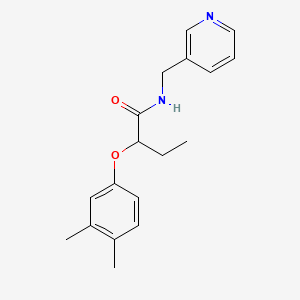![molecular formula C22H23N3O2 B4891855 N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4891855.png)
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide is still not fully understood. However, studies have shown that the compound works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins that play a crucial role in the inflammatory response. By inhibiting COX-2 enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide has been found to have a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. Moreover, the compound has also been found to inhibit the production of reactive oxygen species (ROS), which play a crucial role in the development of various inflammatory diseases. Additionally, the compound has been shown to have antitumor effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide has several advantages for lab experiments. The compound is easy to synthesize and has a high yield, making it a cost-effective option for research. Moreover, the compound has potent anti-inflammatory and antitumor properties, making it a potential candidate for the development of new drugs. However, the compound also has some limitations for lab experiments. The compound is relatively unstable and requires careful handling to prevent degradation. Moreover, the compound has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide. One potential direction is the development of new drugs based on the compound for the treatment of various inflammatory diseases and cancer. Moreover, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research. Additionally, research is needed to optimize the synthesis method of the compound to improve its stability and solubility in water.
Méthodes De Synthèse
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide can be synthesized through various methods. One of the commonly used methods involves the reaction between 2-ethylbenzoyl chloride and 3-(4-methylphenyl)-6-oxo-1(6H)-pyridazine in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide as a white solid with a high yield.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have potent anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. Moreover, the compound has also been found to have antitumor properties and has shown promising results in the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-17-7-5-6-8-19(17)23-22(27)16(3)25-21(26)14-13-20(24-25)18-11-9-15(2)10-12-18/h5-14,16H,4H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURQVUCDDONDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![4-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4891790.png)

![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B4891806.png)


![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)
![N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4891832.png)
![3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891844.png)

![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol](/img/structure/B4891861.png)
![butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4891862.png)
![ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B4891869.png)